

Application Notes and Protocols for Tween 85 in Mammalian Cell Culture Media

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Compound of Interest

Compound Name: Tween 85

Cat. No.: B12389358

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Introduction

Tween 85, also known as Polysorbate 85, is a non-ionic surfactant used in a variety of biopharmaceutical applications. In mammalian cell culture, it is primarily investigated for its potential to protect cells from hydrodynamic shear stress encountered in bioreactors, which can otherwise lead to decreased cell viability and productivity. Furthermore, as a surfactant, **Tween 85** may aid in the solubilization of nutrients and other components in concentrated feed media, potentially enhancing recombinant protein production.

These application notes provide an overview of the use of **Tween 85** in mammalian cell culture, including its mechanism of action, recommended concentration ranges, and potential effects on cell growth and protein production. Detailed protocols for the preparation and application of **Tween 85** are also provided as a starting point for process development and optimization.

Note: Extensive, publicly available data and established protocols specifically for **Tween 85** in large-scale mammalian cell culture for biopharmaceutical production are limited. The following information is based on the known properties of polysorbates, particularly Tween 80, which is structurally and functionally similar, as well as available cytotoxicity data for **Tween 85**. Researchers should consider the provided protocols and data as a baseline for independent optimization.

Mechanism of Action

The primary role of surfactants like **Tween 85** in suspension cell culture is to protect cells from shear stress generated by agitation and gas sparging in bioreactors. The proposed mechanism of action involves the surfactant molecules adsorbing to the cell membrane, thereby increasing its fluidity and resilience to mechanical forces. This protective layer is thought to reduce the direct damaging interaction between cells and turbulent eddies or bursting gas bubbles.

Key Applications

- **Shear Stress Protection:** Addition of **Tween 85** to cell culture media can mitigate the negative effects of hydrodynamic stress in stirred-tank and sparged bioreactors, leading to improved cell viability and growth.
- **Enhanced Nutrient Solubility:** In the development of concentrated feed media, **Tween 85** can act as an emulsifier and solubilizing agent for lipids and other hydrophobic components, improving media stability and nutrient availability.
- **Prevention of Cell Clumping:** The surfactant properties of **Tween 85** can help to reduce cell aggregation, which is beneficial for maintaining a homogenous cell suspension and ensuring consistent performance.[1]

Data Presentation

Due to the limited availability of direct quantitative data for **Tween 85**, the following tables provide a representative summary of the expected effects based on studies with the closely related polysorbate, Tween 80, and cytotoxicity data for various polysorbates. These should be used as a guide for designing experiments with **Tween 85**.

Table 1: Representative Effect of Polysorbate 80 on CHO Cell Growth and Protein Production (for reference)

Concentration (% v/v)	Peak Viable Cell Density (x 10 ⁶ cells/mL)	Viability (%)	Titer (g/L)
0.00 (Control)	8.5	85	1.2
0.01	9.2	90	1.4
0.05	9.8	92	1.6
0.10	9.5	88	1.5
0.20	8.1	75	1.1

This data is illustrative and based on typical results observed with Tween 80 in CHO cell fed-batch cultures. Actual results with **Tween 85** will vary depending on the cell line, media formulation, and process parameters.

Table 2: Cytotoxicity of Polysorbates on Caco-2 Cells (for reference)

Surfactant	Concentration (% w/v) causing significant cell damage
Polysorbate 20	> 0.1
Polysorbate 60	> 0.1
Polysorbate 85	> 0.1 (with less interaction compared to PS20 and PS60)

This data suggests that Polysorbate 85 has relatively low cytotoxicity at concentrations up to 0.1% (w/v).

Experimental Protocols

Protocol 1: Preparation of a 10% (v/v) Tween 85 Stock Solution

Materials:

- **Tween 85** (high purity, low peroxide value)
- Cell culture grade water or an appropriate buffer (e.g., PBS)
- Sterile conical tubes (50 mL)
- Sterile serological pipettes
- 0.22 μ m sterile filter unit

Method:

- Due to the high viscosity of **Tween 85**, it is recommended to gently warm the stock bottle to 37°C to facilitate pipetting.
- In a sterile biological safety cabinet, add 40 mL of cell culture grade water or buffer to a 50 mL sterile conical tube.
- Carefully measure 5 mL of **Tween 85** using a sterile serological pipette and add it to the water/buffer.
- To ensure accurate measurement, rinse the pipette with the diluent from the conical tube to recover any residual **Tween 85**.
- Bring the final volume to 50 mL with the water/buffer.
- Cap the tube tightly and mix thoroughly by inversion and gentle vortexing until the solution is homogenous.
- Sterile filter the 10% (v/v) stock solution using a 0.22 μ m filter into a sterile storage bottle.
- Store the stock solution at 2-8°C, protected from light.

Protocol 2: Optimization of Tween 85 Concentration in a Shake Flask Culture

Materials:

- Mammalian cell line (e.g., CHO-S) in exponential growth phase
- Basal cell culture medium
- 10% (v/v) sterile **Tween 85** stock solution
- Sterile shake flasks (e.g., 125 mL)
- Shaking incubator
- Cell counting apparatus (e.g., automated cell counter or hemocytometer with trypan blue)
- Assay for recombinant protein quantification (e.g., ELISA, HPLC)

Methodology:

- Prepare shake flasks with the desired working volume of cell culture medium (e.g., 30 mL in a 125 mL flask).
- Spike the medium with the 10% (v/v) **Tween 85** stock solution to achieve a range of final concentrations. It is recommended to test concentrations from 0.01% to 0.2% (v/v), including a no-**Tween 85** control.
 - For a 30 mL culture to achieve a 0.05% final concentration, add 15 μ L of the 10% stock solution.
- Inoculate the flasks with cells at a consistent seeding density (e.g., 0.3×10^6 viable cells/mL).
- Incubate the flasks under standard conditions (e.g., 37°C, 5% CO₂, 120 rpm).
- Monitor the cultures daily for viable cell density, total cell density, and viability using a cell counter.
- Collect samples at regular intervals to measure the concentration of the recombinant protein product.

- At the end of the culture period (e.g., when viability drops below a certain threshold), harvest the supernatant for final product titer analysis.
- Plot the growth curves and protein production profiles for each **Tween 85** concentration to determine the optimal range.

Protocol 3: Evaluation of Shear Stress Protection in a Bioreactor

Materials:

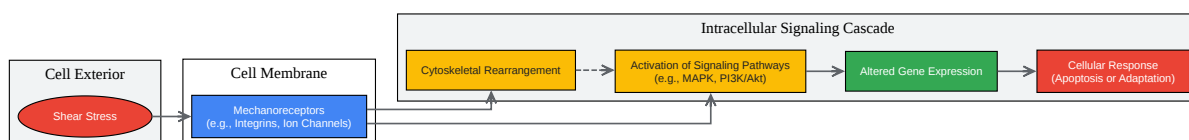
- Benchtop bioreactor system
- Mammalian cell line
- Production medium
- Optimized concentration of **Tween 85** (determined from shake flask studies)
- Bioreactor probes for monitoring pH, dissolved oxygen (DO), and temperature
- Cell counting and protein quantification equipment

Methodology:

- Prepare and sterilize the bioreactor according to the manufacturer's instructions.
- Aseptically add the production medium to the bioreactor.
- Supplement the medium with the predetermined optimal concentration of **Tween 85**.
- Inoculate the bioreactor with the mammalian cell line at the desired seeding density.
- Set the bioreactor process parameters (e.g., temperature, pH, DO, agitation speed). To test for shear protection, a higher agitation speed than typically used can be employed.
- Run a control bioreactor under the same conditions but without the addition of **Tween 85**.

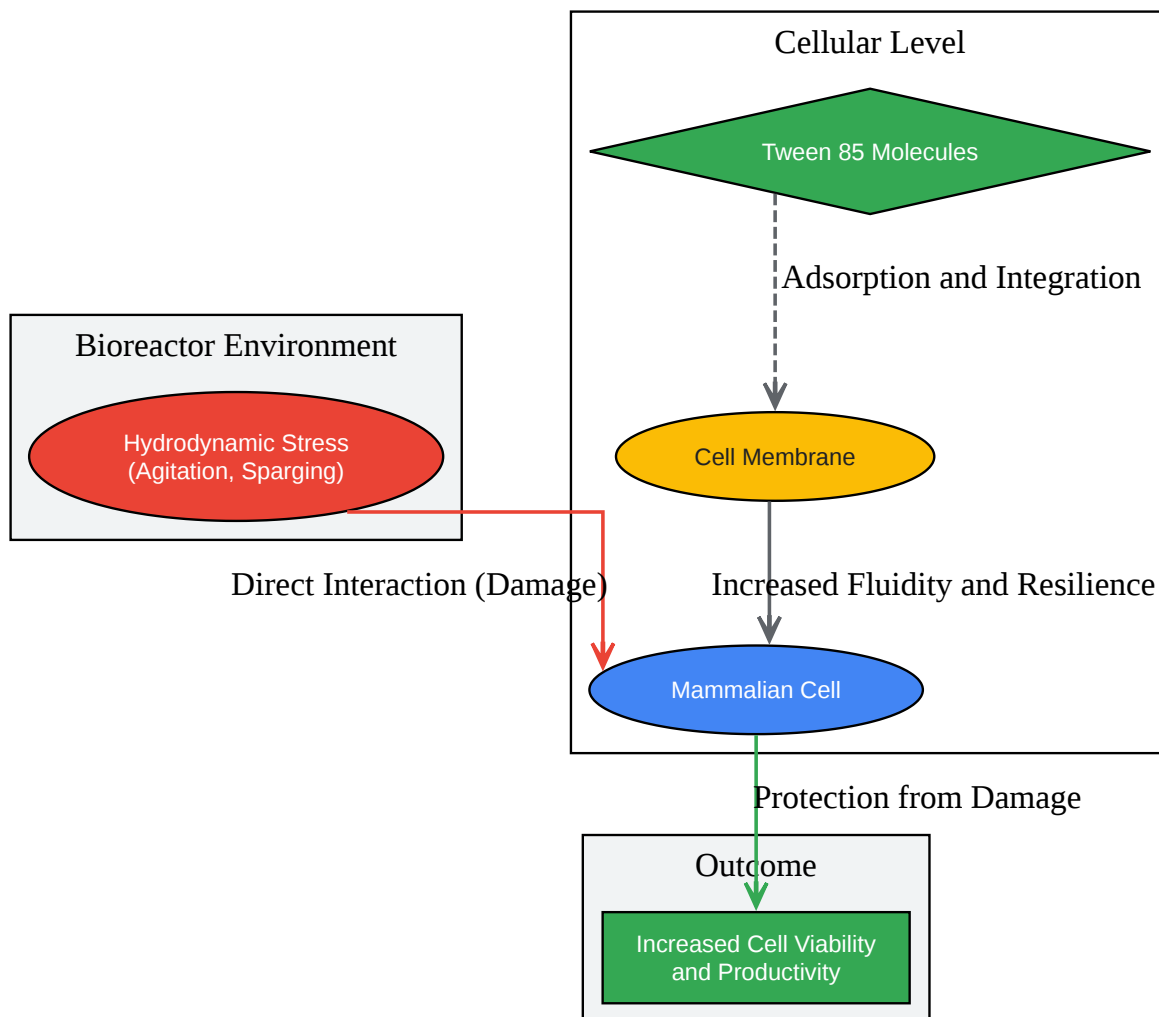
- Take daily samples to monitor cell growth, viability, and product titer.
- Compare the performance of the bioreactor with **Tween 85** to the control to assess the protective effect of the surfactant against shear stress.

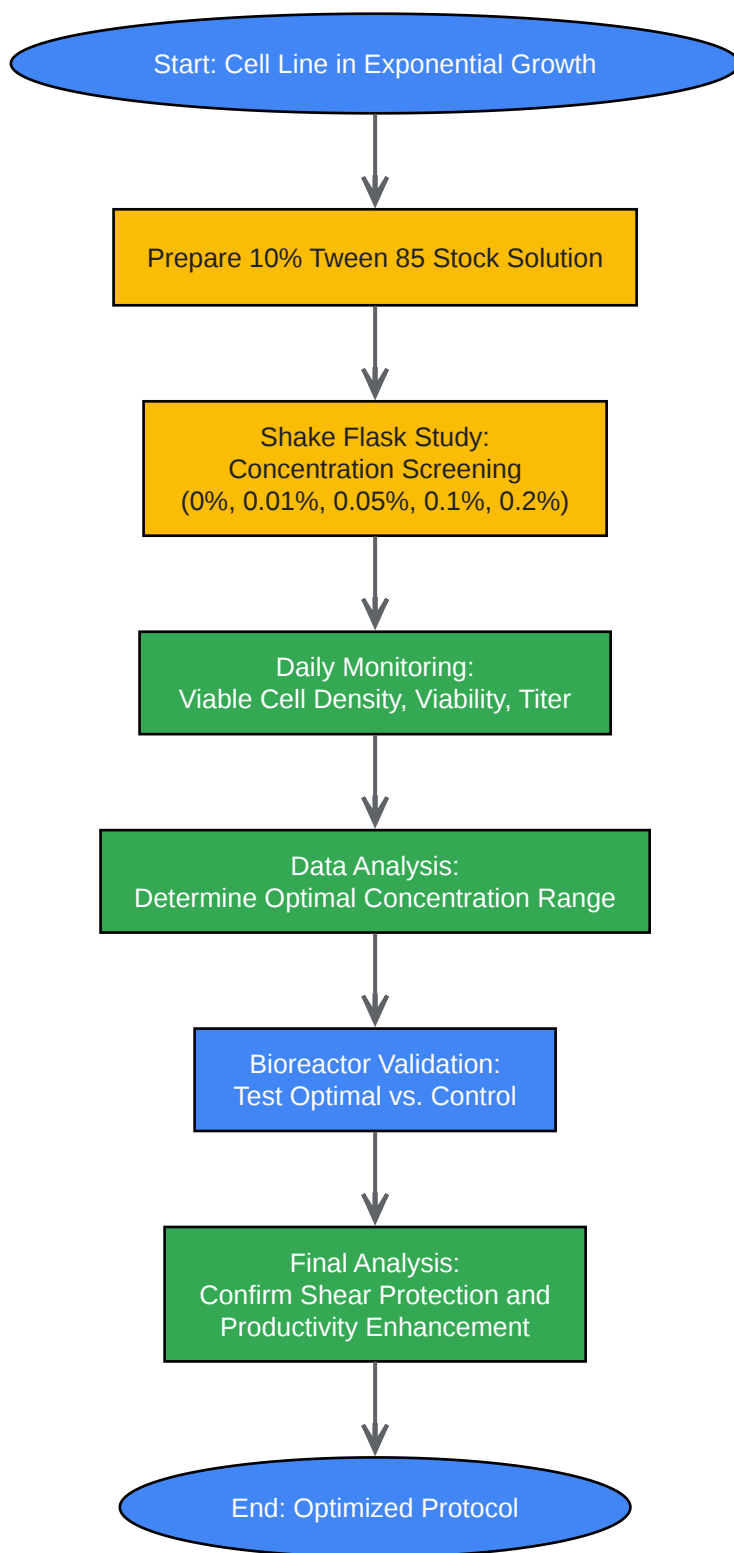
Mandatory Visualizations



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Caption: Generalized signaling pathway activated by shear stress.





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References

- 1. A statistical approach to improve compound screening in cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
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